4-Methylcyclohex-1-EN-1-OL
Description
4-Methylcyclohex-1-en-1-ol, a tertiary allylic alcohol, serves as a representative structure in the broader study of cyclohexenols. This class of compounds is significant in various areas of chemical research. Substituted cyclohexenols are pivotal intermediates in the stereoselective synthesis of complex molecules and natural products. acs.orgthieme-connect.com Their utility is demonstrated in the construction of core molecular frameworks, such as the morphinan (B1239233) skeleton, through reactions like intramolecular aldol (B89426) reactions and 1,6-additions. acs.org The general structure is also found in terpene derivatives, which are widely used in the flavor and fragrance industry and are investigated for their biological activities. ontosight.aifoodb.ca Research into palladium-catalyzed cyclization reactions has also provided versatile routes to poly-ene substituted cyclohexenols, highlighting the ongoing development of synthetic methodologies for this class of compounds. chemrxiv.org
The conceptual framework for understanding this compound is rooted in the historical development of enol chemistry. The concept of keto-enol tautomerism, the chemical equilibrium between a "keto" form (a carbonyl compound) and an "enol" form (an alcohol adjacent to a double bond), was a pivotal discovery in organic chemistry. numberanalytics.comwikipedia.org This phenomenon, first described in the late 19th century, explains the reactivity of carbonyl compounds at their α-carbon position. numberanalytics.com The interconversion involves the migration of a proton and the reorganization of electrons, a process that can be catalyzed by either acids or bases. numberanalytics.comwikipedia.org
While most simple ketones have a very small percentage of the enol form at equilibrium, certain structural features can stabilize the enol tautomer. wikipedia.org Enols and their deprotonated forms, enolates, are crucial nucleophilic intermediates in many fundamental carbon-carbon bond-forming reactions, including aldol condensations and Michael additions. numberanalytics.comfiveable.me The chemistry of cyclohexenols, as specific types of enols, is integral to synthetic strategies for building cyclic systems. The development of methods for their stereoselective synthesis has been a persistent goal in organic chemistry, enabling access to a wide array of complex natural products and pharmacologically relevant molecules. acs.orgacs.org
According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is This compound . nih.gov The nomenclature is determined by identifying the principal functional group and the parent hydrocarbon chain. The alcohol (-ol) group is the highest priority functional group, assigning its carbon position as '1'. stackexchange.com The cyclohexene (B86901) ring is numbered to give the double bond (-en-) the lowest possible locant while maintaining the priority of the hydroxyl group. stackexchange.com The methyl group is therefore located at position 4.
Structurally, this compound is classified as a tertiary, cyclic, allylic alcohol. It is tertiary because the hydroxyl-bearing carbon is bonded to three other carbon atoms. It is an allylic alcohol because the hydroxyl group is attached to a carbon atom adjacent to a carbon-carbon double bond. Furthermore, it is an enol, as the hydroxyl group is directly attached to one of the carbons of the double bond (a C=C-OH moiety). wikipedia.org This structural arrangement dictates its chemical reactivity, which includes reactions characteristic of both alcohols and alkenes, as well as reactivity unique to the enol functional group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂O | nih.gov |
| Molecular Weight | 112.17 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 116725-77-0 | nih.gov |
| XLogP3 | 1.9 | nih.gov |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-methylcyclohexen-1-ol |
| 4-Hydroxy-4-methylcyclohex-2-en-1-one (B3386114) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
4-methylcyclohexen-1-ol |
InChI |
InChI=1S/C7H12O/c1-6-2-4-7(8)5-3-6/h4,6,8H,2-3,5H2,1H3 |
InChI Key |
RMGKOJUDMGZJJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=CC1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methylcyclohex 1 En 1 Ol
Stereoselective Synthetic Pathways
Stereoselective synthesis is crucial for producing a single, desired stereoisomer of a chiral molecule. For 4-methylcyclohex-1-en-1-ol, this involves controlling the three-dimensional arrangement of the methyl and hydroxyl groups relative to the cyclohexene (B86901) ring.
Hydroxyl-Directed Diboration of Alkenes
Hydroxyl-directed reactions leverage the presence of a hydroxyl group within a molecule to direct reagents to a specific position and face of a double bond. nih.gov An alkoxide-catalyzed directed diboration of alkenyl alcohols is a method for stereoselective dihydroxylation of alkenes. nih.gov In the context of synthesizing a precursor for this compound, a strategically placed hydroxyl group on a cyclohexene derivative could direct a diboration reagent (e.g., bis(pinacolato)diboron, B₂(pin)₂) to the adjacent double bond. The directing effect arises from the coordination of the boron reagent to the resident hydroxyl group, which delivers the reagent to the syn-face of the alkene. Subsequent oxidation of the resulting boronate esters would yield a diol with a specific, predictable stereochemistry, which could then be further transformed into the target molecule. This process provides a powerful alternative to transition-metal-catalyzed hydroxylations. nih.gov
Table 1: General Scheme for Hydroxyl-Directed Diboration
| Step | Reagents | Intermediate/Product | Stereochemical Outcome |
|---|---|---|---|
| 1. Diboration | Alkenyl Alcohol, B₂(pin)₂, Alkoxide catalyst (e.g., KOtBu) | Vicinal bis(boronate) ester | Boron is delivered syn to the directing hydroxyl group. |
| 2. Oxidation | H₂O₂, NaOH | 1,2-Diol | The stereochemistry established in the diboration step is retained. |
Photooxidation of Substituted Cyclohexenes
Photooxidation, particularly the ene reaction involving singlet oxygen (¹O₂), presents a method for introducing a hydroperoxy group into a cyclohexene ring, which can then be reduced to the corresponding alcohol. The regioselectivity and stereoselectivity of this reaction are influenced by the substitution pattern on the alkene. For instance, the synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one (B3386114) has been achieved where the key step involves the regioselective reaction of singlet oxygen with 4-methylcyclohex-3-en-1-one (B30685). researchgate.net Similarly, the synthesis of (1S,4R)-4-Isopropenyl-1-methylcyclohex-2-en-1-ol, a related tertiary alcohol, can be accomplished from (+)-Limonene through a photosensitized oxygen transfer. This suggests that a suitably substituted methylcyclohexene could undergo photooxygenation to yield a hydroperoxide intermediate, which upon reduction (e.g., with sodium sulfite (B76179) or triphenylphosphine), would give this compound. The stereochemical outcome would depend on the preferred conformation of the starting material during the singlet oxygen attack.
Table 2: Photooxidation Approach
| Starting Material Example | Key Reagent | Intermediate | Final Product (after reduction) |
|---|---|---|---|
| 4-Methylcyclohex-1-ene | Singlet Oxygen (¹O₂) | Allylic hydroperoxide | 4-Methylcyclohex-2-en-1-ol |
Catalytic Hydrogenolysis Approaches
Catalytic hydrogenolysis is a reaction in which a chemical bond is cleaved by the action of hydrogen in the presence of a catalyst. While commonly used for C-O, C-N, and C-X bond cleavage, it can also be applied to C-C bonds, particularly in strained rings or specific structural contexts. researchgate.net In a hypothetical stereoselective synthesis of this compound, hydrogenolysis could be employed to remove a protecting group or a chiral auxiliary from a more complex intermediate. For example, a precursor molecule could be designed where a stereocenter is linked via a benzylic ether. The stereoselective synthesis of this precursor, followed by the hydrogenolysis of the C-O bond of the benzyl (B1604629) group (e.g., using H₂ over a Palladium catalyst), would release the hydroxyl group without affecting other functionalities like the double bond, thus yielding the final product. The success of this approach hinges on the chemoselective cleavage of the target bond without reducing the cyclohexene double bond.
Epoxidation Followed by Selective Ring Opening and Subsequent Transformations
A robust and widely used strategy for creating stereodefined alcohols involves the epoxidation of an alkene followed by the regioselective and stereoselective ring-opening of the resulting epoxide. mdpi.comencyclopedia.pub For the synthesis of this compound, this pathway would begin with a suitable precursor like 4-methylcyclohexene (B165706).
Epoxidation: The alkene can be converted to an epoxide using peroxy acids (e.g., m-CPBA) or through catalytic asymmetric epoxidation methods (e.g., Sharpless epoxidation for allylic alcohols) to control the stereochemistry. The choice of epoxidation agent can determine which face of the double bond is oxidized.
Ring Opening: The resulting epoxide is then opened by a nucleophile. The reaction can be catalyzed by either acid or base. youtube.com For synthesizing a tertiary alcohol like this compound, the precursor would be an epoxide like 1-methylcyclohexene oxide. Ring-opening with a hydride source under basic/nucleophilic conditions would lead to attack at the less substituted carbon. To form the desired tertiary alcohol, a different precursor, such as 4-methylcyclohexene oxide, would be reacted with a methyl nucleophile (e.g., methyllithium (B1224462) or methylmagnesium bromide), which would attack one of the epoxide carbons. The stereochemistry of the resulting alcohol is typically trans to the incoming nucleophile. This approach was utilized in the synthesis of isomers of a related pheromone from enantiomers of dihydrolimonene oxide. researchgate.net
Table 3: Epoxidation and Ring-Opening Strategy
| Precursor | Epoxidation Reagent | Epoxide Intermediate | Ring-Opening Nucleophile | Product Stereochemistry |
|---|---|---|---|---|
| 4-Methylcyclohexene | m-CPBA | 4-Methylcyclohexene oxide | H₂O (acid-catalyzed) | trans-diol |
Synthetic Routes from Chiral Precursors (e.g., Limonene (B3431351), Perillyl Alcohol)
Nature provides a valuable source of enantiomerically pure starting materials, known as the chiral pool. Terpenes such as limonene and perillyl alcohol are excellent chiral precursors for the synthesis of substituted cyclohexene derivatives. nih.gov Their inherent stereochemistry can be transferred to the target molecule through a series of chemical transformations.
For instance, the synthesis of (1S,4R)-4-isopropyl-1-methyl-2-cyclohexen-1-ol, a structurally related compound, has been achieved starting from (S)-perillyl alcohol. researchgate.net The synthesis involved a six-step conversion of (S)-perillyl alcohol into (R)-cryptone, which was then treated with methyllithium to generate the target tertiary alcohol. researchgate.net Similarly, an isomer was prepared from (R)-limonene. researchgate.net This demonstrates how the stereocenters present in these natural products can direct the formation of specific stereoisomers of the final product.
Table 4: Synthesis from Chiral Precursors
| Chiral Precursor | Key Intermediate | Key Reaction | Final Product Example |
|---|---|---|---|
| (S)-Perillyl Alcohol | (R)-Cryptone | Organometallic addition (e.g., MeLi) | (1S,4R)-4-isopropyl-1-methyl-2-cyclohexen-1-ol researchgate.net |
Non-Stereoselective Synthetic Routes
When a specific stereoisomer is not required, or when a mixture of isomers is acceptable, non-stereoselective methods offer a more direct and often simpler synthetic approach. These routes typically produce racemic or diastereomeric mixtures.
A primary non-stereoselective method is the reaction of an organometallic reagent with an α,β-unsaturated ketone. For example, the addition of a methyl Grignard reagent (CH₃MgBr) or methyllithium (CH₃Li) to 4-methylcyclohex-2-en-1-one (B3144395) would result in a 1,2-addition to the carbonyl group. This reaction, performed without any chiral influence, would produce a racemic mixture of (R)- and (S)-4-methylcyclohex-1-en-1-ol. This approach was used to prepare the racemic version of the pheromone quercivorol by methylating (±)-cryptone. researchgate.net
Another straightforward method is the reduction of the corresponding ketone, 4-methylcyclohex-2-en-1-one, using a standard hydride reducing agent like sodium borohydride (B1222165) (NaBH₄). This would reduce the ketone to a secondary alcohol, 4-methylcyclohex-2-en-1-ol, as a mixture of diastereomers. While this doesn't produce the tertiary alcohol this compound, it illustrates a common non-stereoselective transformation in this chemical family.
Table 5: Non-Stereoselective Synthetic Approaches
| Starting Material | Reagent(s) | Reaction Type | Product |
|---|---|---|---|
| 4-Methylcyclohex-2-en-1-one | 1. CH₃MgBr or CH₃Li 2. H₃O⁺ | 1,2-Addition (Grignard/Organolithium) | Racemic this compound |
Elimination Reactions from Substituted Cyclohexanols
A primary route for the synthesis of this compound involves the acid-catalyzed dehydration of 4-methylcyclohexanol (B52717). edubirdie.comstudymoose.com This elimination reaction is a foundational method for creating the cyclohexene ring structure. pitt.edu The mechanism proceeds through several key steps:
Protonation of the Hydroxyl Group: An acid catalyst, such as phosphoric acid or sulfuric acid, protonates the hydroxyl group of 4-methylcyclohexanol, transforming it into a good leaving group (water). study.comstudy.com
Formation of a Carbocation: The protonated alcohol loses a water molecule, generating a secondary carbocation intermediate at the carbon where the hydroxyl group was attached. study.comlibretexts.org
Deprotonation: A base, which can be a water molecule or the conjugate base of the acid catalyst, abstracts a proton from an adjacent carbon atom. This leads to the formation of a double bond. study.comstudy.com
While this method is effective for producing the alkene, it's important to note that the dehydration of 4-methylcyclohexanol often yields 4-methylcyclohexene as the primary product. edubirdie.commarmacs.orgbartleby.com The formation of this compound via this pathway is less direct and may involve subsequent reactions or different starting materials. The reaction can also lead to a mixture of rearranged products, such as 3-methylcyclohexene (B1581247) and 1-methylcyclohexene, especially with prolonged reaction times. marmacs.org The stability of the resulting alkene is a significant factor, with more substituted alkenes generally being the major products according to Zaitsev's rule. study.comlibretexts.org
Strategies Involving Singlet Oxygen Reactions
A highly regioselective method for synthesizing related hydroxy-cyclohexenone structures involves the use of singlet oxygen. researchgate.net The Schenck ene reaction, a photooxygenation process, is a powerful tool for introducing oxygen functionality into alkenes. researchgate.net This strategy can be applied to precursors of this compound.
The key steps in this methodology are:
Generation of Singlet Oxygen: Singlet oxygen is typically generated in situ using light and a photosensitizer, such as Methylene Blue or Rose Bengal. scripps.edu
Ene Reaction: The highly reactive singlet oxygen undergoes an ene reaction with an appropriate alkene substrate, such as 4-methylcyclohex-3-en-1-one, to form an allylic hydroperoxide. researchgate.netcuny.edu This reaction is known for its high regioselectivity. researchgate.netnih.gov
Reduction: The resulting hydroperoxide is then reduced to the corresponding allylic alcohol.
A notable synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one, a closely related compound, utilizes the regioselective reaction of singlet oxygen with 4-methylcyclohex-3-en-1-one as the key step, achieving the final product in a 97% yield. researchgate.net This highlights the efficiency and selectivity of singlet oxygen-based strategies in functionalizing the cyclohexene ring. researchgate.net The choice of solvent can influence the diastereoselectivity of these reactions, particularly with chiral allylic alcohols. rsc.org
Optimization of Reaction Conditions and Yield Enhancement
To maximize the efficiency of synthesizing this compound, careful optimization of reaction parameters is crucial.
Catalyst Loading and Solvent Polarity Effects
The choice of catalyst and its concentration are critical in synthetic methodologies. In acid-catalyzed dehydrations, the amount of acid can influence reaction rates and the formation of side products. acs.org For more advanced syntheses, such as those involving palladium catalysis for allylic C-H functionalization, catalyst loading is a key parameter to optimize. For instance, in a synergistic Pd/hydroquinone catalytic system, a catalyst loading of 5 mol% Pd(PPh₃)₄ was found to be effective. nih.gov
Solvent polarity also plays a significant role. It can affect the rates of both chemical and physical quenching of singlet oxygen, although the regioselectivity of the ene reaction itself is often solvent-independent for many substrates. rsc.org However, solvent can have a substantial effect on diastereoselectivity. rsc.org In some modern catalytic systems, green solvents like ethanol (B145695) and water are being used to enhance catalytic efficiency and sustainability. nih.gov
Below is a table summarizing the effects of these parameters on a representative allylic functionalization reaction.
| Parameter | Condition | Yield | Notes |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | >99% | Optimized for aerobic allylic C-H alkylation. nih.gov |
| 0.01 mol% LinD | <10% | Lower catalyst loading resulted in lower yield for Saytzeff product. acs.org | |
| 0.6 mol% LinD | 14% | Increased catalyst loading improved yield of Saytzeff product. acs.org | |
| Solvent | Water | >99% | Used in a synergistic Pd/hydroquinone system at room temperature. nih.gov |
| Ethanol | >99% | Also effective in the same synergistic system. nih.gov |
Temperature and Pressure Parameters
While many syntheses are conducted at atmospheric pressure, specialized equipment like continuous flow photochemical reactors can offer precise control over reaction parameters, including pressure, which can be advantageous for reactions involving gases like oxygen. vapourtec.com
Industrial Production Methodologies and Scalability Considerations
For the industrial production of this compound and related compounds, scalability, cost-effectiveness, and robustness are paramount. A synthesis is considered scalable if it can be performed on a large scale (e.g., multigram or kilogram) efficiently and safely. rsc.org
Key considerations for industrial scalability include:
Cost-Effective Starting Materials: Utilizing readily available and inexpensive precursors is essential for economic viability.
High-Yield Reactions: Processes with high percentage yields minimize waste and maximize output.
Minimal Purification Steps: Avoiding complex purification methods like chromatography, which can be time-consuming and expensive on a large scale, is highly desirable. A synthesis that requires only one chromatographic purification step is considered advantageous for producing multigram quantities. researchgate.net
Robust and Safe Processes: The reaction should be reliable and not overly sensitive to minor fluctuations in conditions. Reactions that can be run under ambient conditions (room temperature and pressure) are often preferred. nih.gov
Flow Chemistry: Continuous flow reactors offer several advantages for industrial production, including enhanced safety, precise control over reaction parameters, and the ability to handle highly reactive species like singlet oxygen more effectively than traditional batch reactors. vapourtec.com A method developed using a flow-based route can often be transferred to a batch procedure, demonstrating the generality of the chemistry. rsc.org
An example of a scalable process is the synthesis of (R)-(+)-4-methylcyclohex-2-ene-1-one from (R)-(+)-pulegone, which can be performed on a multigram scale with only one chromatographic purification, making it a convenient and efficient route. researchgate.net Similarly, developing robust, metal-free multicomponent approaches that can be adapted from flow chemistry to batch processes is a key strategy for scalable synthesis. rsc.org
Elucidation of Molecular Structure and Stereochemistry Via Advanced Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 4-Methylcyclohex-1-en-1-ol, both ¹H and ¹³C NMR spectroscopy, along with advanced techniques, offer a comprehensive understanding of its structure.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | Broad singlet | 1H | Variable |
| =CH | ~5.5 - 6.0 | Multiplet | 1H |
| -CH(OH) | ~4.0 - 4.5 | Multiplet | 1H |
| -CH(CH₃) | ~1.5 - 2.0 | Multiplet | 1H |
| -CH₂- (allylic) | ~2.0 - 2.5 | Multiplet | 2H |
| -CH₂- | ~1.2 - 1.8 | Multiplet | 4H |
| -CH₃ | ~0.9 - 1.1 | Doublet | 3H |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The olefinic proton (=CH) is expected to appear in the downfield region due to the deshielding effect of the double bond. The proton on the carbon bearing the hydroxyl group (-CH(OH)) would also be shifted downfield. The methyl protons (-CH₃) would likely appear as a doublet in the upfield region, coupled to the adjacent methine proton.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (ppm) |
| C=C (olefinic) | ~120 - 140 |
| C-OH | ~65 - 75 |
| -CH(CH₃) | ~30 - 40 |
| -CH₂- | ~20 - 35 |
| -CH₃ | ~20 - 25 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The two olefinic carbons are expected to have the largest chemical shifts. The carbon attached to the hydroxyl group (C-OH) will also be significantly deshielded. The remaining aliphatic carbons will appear at higher field strengths.
Advanced NMR Techniques for Stereochemical Assignment (e.g., COSY, NOESY)
To fully elucidate the stereochemistry of this compound, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed.
COSY: A COSY experiment would reveal the scalar coupling relationships between protons. For instance, it would show correlations between the olefinic proton and the adjacent allylic protons, as well as couplings within the cyclohexene (B86901) ring protons. This helps in assigning the proton signals and confirming the connectivity of the molecule.
NOESY: A NOESY experiment provides information about the spatial proximity of protons. For the cis and trans isomers of this compound, NOESY can be crucial. For example, in the cis isomer, a Nuclear Overhauser Effect (NOE) might be observed between the methyl group protons and the hydroxyl proton, depending on the preferred conformation. The absence of such an NOE could suggest a trans configuration. The spatial relationships between the protons on the cyclohexene ring can also be determined, aiding in the assignment of their relative stereochemistry.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
IR and FTIR spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation.
Vibrational Analysis of Key Functional Groups
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
Characteristic IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretching | 3200-3600 (broad) |
| Alkene (C=C) | C=C stretching | 1640-1680 (weak to medium) |
| Vinyl C-H | =C-H stretching | 3010-3100 (medium) |
| Alkyl C-H | C-H stretching | 2850-2960 (strong) |
| C-O | C-O stretching | 1050-1150 (strong) |
The broadness of the O-H stretching band is due to hydrogen bonding. The C=C stretching absorption is characteristic of the double bond within the cyclohexene ring. The presence of both sp² and sp³ hybridized C-H bonds is confirmed by the respective stretching vibrations.
Conformational Insights from IR Spectra
While less definitive than NMR for detailed conformational analysis, IR spectroscopy can provide some insights into the conformational preferences of this compound. The exact position and shape of the O-H stretching band can be influenced by intramolecular hydrogen bonding, which in turn depends on the conformation of the molecule. For instance, in a conformation where the hydroxyl group is in proximity to the π-system of the double bond, a weak intramolecular O-H···π interaction might be observed as a sharper, lower frequency O-H band compared to the intermolecularly hydrogen-bonded species. Similarly, the C-O stretching vibration frequency can be sensitive to the conformational environment.
Mass Spectrometry (MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound, which is prevalent in many essential oils. sums.ac.ir This powerful combination allows for the separation of individual components from a mixture, followed by their identification based on their unique mass spectra. azom.com
In a typical GC-MS analysis of an essential oil or a synthetic mixture containing this compound, the sample is first vaporized and introduced into a gas chromatograph. Here, the components are separated based on their boiling points and interactions with a stationary phase within a capillary column, such as an HP-5MS. scitepress.org The separated components then enter the mass spectrometer, where they are ionized, commonly through electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.
The identity of this compound can be confirmed by comparing its obtained mass spectrum with reference spectra available in extensive databases like the NIST library. azom.com The fragmentation pattern is characteristic of the molecule's structure. For cyclic alcohols like this compound, fragmentation often involves the loss of a water molecule (H₂O), a methyl group (CH₃), or other characteristic fragments. While a specific mass spectrum for this compound is not publicly available in major databases, the fragmentation of the closely related saturated compound, 4-methylcyclohexanol (B52717), shows characteristic peaks at m/z 57, 81, 70, and 96, which can provide clues to the fragmentation pathways of its unsaturated analogue. nih.gov
Purity assessment is achieved by examining the gas chromatogram for the presence of extraneous peaks. The peak area of this compound relative to the total peak area of all components in the chromatogram provides a quantitative measure of its purity. The high sensitivity of GC-MS allows for the detection of even trace impurities, with limits of detection often in the parts-per-million (ppm) range. scitepress.org
| Parameter | Condition |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp. 60°C, ramp to 240°C at 3°C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
For the analysis of this compound within complex biological or environmental matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative to GC-MS, particularly when dealing with less volatile or thermally labile compounds. This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. mdpi.com
In LC-MS analysis, the sample is dissolved in a suitable solvent and injected into the HPLC system. The separation of this compound from other components in the mixture is typically achieved on a reversed-phase column, such as a C18 column. nih.gov A mobile phase gradient, often consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid, is used to elute the compounds from the column. mdpi.com
Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source. For terpenes and related compounds, Atmospheric Pressure Chemical Ionization (APCI) is often a suitable ionization technique, as it is effective for relatively nonpolar compounds. nih.gov Electrospray Ionization (ESI) can also be employed, often with modifiers to enhance ionization. The mass spectrometer then analyzes the ions, providing molecular weight information and, in tandem MS (MS/MS) experiments, structural data through fragmentation analysis. thermofisher.com LC-MS/MS methods enhance selectivity and sensitivity, allowing for the quantification of analytes in intricate samples. thermofisher.com
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.7 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Ion Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |
| Detection Mode | Positive Ion Mode |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally fragile molecules. nih.gov For a moderately polar compound like this compound, direct ESI can be challenging due to its limited ability to readily accept or lose a proton. The efficiency of ESI is highest for analytes with ionizable functional groups. nih.gov
To overcome this, the formation of adducts with cations from the mobile phase is often utilized. iaea.org For instance, the presence of sodium ions (Na⁺) in the mobile phase can lead to the formation of [M+Na]⁺ adducts, which can be readily detected by the mass spectrometer. The formation of these adducts can be controlled and enhanced by the deliberate addition of salts like sodium acetate (B1210297) to the mobile phase. iaea.org Similarly, in negative ion mode, adducts with anions such as chloride ([M+Cl]⁻) can be formed. nih.gov
It is also important to be aware of potential "artifact" peaks in ESI-MS. For example, under certain conditions, alcohols can form oxygen adducts, such as [M+O+H]⁺, through reactions with reactive oxygen species generated in the ESI source. nih.govresearchgate.net Careful optimization of ESI-MS parameters, including solvent composition and source voltages, is crucial for obtaining reliable and interpretable mass spectra for compounds like this compound. wiley-vch.de
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment
This compound possesses two chiral centers, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Distinguishing between these stereoisomers is critical, as they can exhibit different biological activities. Chiral chromatography is the definitive technique for separating and quantifying these isomers. gcms.cz
Gas Chromatography (GC) with Chiral Columns
Chiral Gas Chromatography (GC) is a highly effective method for the enantiomeric separation of volatile compounds like monoterpene alcohols. chromatographyonline.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation in the chromatographic column. gcms.cz
The most common CSPs for this purpose are based on derivatized cyclodextrins, such as beta-cyclodextrin. sigmaaldrich.com These cyclic oligosaccharides have a chiral cavity that can form transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes results in different retention times for the enantiomers, allowing for their separation.
In the analysis of compounds structurally similar to this compound, such as terpinen-4-ol, chiral GC has been successfully employed to determine enantiomeric ratios. For example, studies on tea tree oil have used chiral GC to separate the (+) and (-) enantiomers of terpinen-4-ol, with typical enantiomeric ratios around 68.5% for the (+)-enantiomer and 31.5% for the (-)-enantiomer. acs.org This type of analysis is crucial for authenticity and quality control of essential oils. nih.gov The choice of the specific cyclodextrin (B1172386) derivative and the temperature program of the GC oven are critical parameters that influence the separation efficiency. gcms.cz
| Parameter | Condition |
|---|---|
| Column | Astec CHIRALDEX B-PM or similar cyclodextrin-based chiral column |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Isothermal or temperature-programmed, e.g., 60-180°C at 2°C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is another powerful technique for the separation of enantiomers and diastereomers, and it is particularly suitable for less volatile or thermally sensitive compounds. phenomenex.com Similar to chiral GC, the separation mechanism relies on the formation of transient diastereomeric complexes between the stereoisomers and the chiral stationary phase. wikipedia.org
A wide variety of CSPs are available for chiral HPLC, with polysaccharide-based phases, such as those derived from cellulose (B213188) or amylose, being among the most versatile. nih.gov These CSPs can often be used in both normal-phase and reversed-phase modes, offering flexibility in method development. phenomenex.com
For the separation of the stereoisomers of this compound, a method would typically involve a chiral column, such as one packed with cellulose tris(3,5-dimethylphenylcarbamate), and a mobile phase consisting of a mixture of an alkane (like hexane) and an alcohol (like isopropanol) for normal-phase chromatography, or water and acetonitrile/methanol for reversed-phase. researchgate.net The separation of the four stereoisomers would result in four distinct peaks in the chromatogram. The relative peak areas can be used to determine the enantiomeric and diastereomeric purity of the sample. In some cases, derivatization of the alcohol to an ester or urethane (B1682113) can enhance the chiral recognition and improve separation. mdpi.com
Reactivity Profiles and Mechanistic Investigations of 4 Methylcyclohex 1 En 1 Ol
Functional Group Transformations
The unique arrangement of the alkene and hydroxyl functionalities in 4-Methylcyclohex-1-en-1-ol dictates its reactivity towards several classes of organic reactions.
Hydroxylation Reactions
The alkene moiety in this compound is susceptible to hydroxylation, a reaction that introduces additional hydroxyl groups. A common method for achieving this is through treatment with reagents like cold, dilute, alkaline potassium permanganate (B83412) (KMnO₄), also known as Baeyer's reagent. This reaction typically results in syn-dihydroxylation, where two hydroxyl groups are added to the same face of the double bond. For this compound, this would theoretically yield 4-Methylcyclohexane-1,2-diol. The reaction proceeds via a cyclic permanganate ester intermediate, which is subsequently hydrolyzed to give the diol.
Alternatively, anti-dihydroxylation can be achieved in a two-step process involving initial epoxidation of the double bond followed by acid-catalyzed ring-opening of the epoxide.
Table 1: Reagents for Hydroxylation of the Alkene Moiety
| Reaction Type | Reagent(s) | Stereochemistry | Expected Product |
|---|
Addition Reactions Across the Alkene Moiety
The double bond in this compound can undergo various electrophilic addition reactions. The regioselectivity of these additions is influenced by the electronic effects of the hydroxyl group.
Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond is a characteristic reaction of alkenes. In an inert solvent, this would be expected to form a dihalo-alcohol. The reaction proceeds through a cyclic halonium ion intermediate. stackexchange.comwikipedia.org
Hydroboration-Oxidation: This two-step reaction sequence is a powerful method for the anti-Markovnikov hydration of alkenes. brainly.comyoutube.com In the case of an enol, the reaction would lead to the formation of a diol. Borane (BH₃) adds to the less substituted carbon of the double bond, and subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group. doubtnut.comdoubtnut.com This process results in the syn-addition of a hydrogen and a hydroxyl group across the double bond. youtube.com For this compound, this would also lead to the formation of 4-Methylcyclohexane-1,2-diol.
Table 2: Electrophilic Addition Reactions and Products
| Reaction | Reagent(s) | Key Intermediate | Expected Major Product |
|---|---|---|---|
| Bromination | Br₂ in CCl₄ | Cyclic bromonium ion | 2-Bromo-4-methylcyclohexan-1-ol |
Esterification Reactions and Derivative Synthesis
The hydroxyl group of this compound allows for the synthesis of enol esters. wikipedia.orgacs.org These reactions typically involve reacting the enol with a carboxylic acid or, more commonly, a more reactive acid derivative like an acid chloride or anhydride, often in the presence of a base. The base deprotonates the hydroxyl group to form an enolate, which then acts as a nucleophile. libretexts.org
The synthesis of enol esters is significant as these compounds are versatile intermediates in organic synthesis. For example, acylation with an acylating agent can trap the enol form. wikipedia.org
Tautomerism and Isomerization Processes
This compound is the enol tautomer of 4-methylcyclohexanone (B47639). The interconversion between these two forms is a classic example of keto-enol tautomerism.
Keto-Enol Tautomerism Dynamics
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond). wikipedia.orgmasterorganicchemistry.com For most simple ketones, the equilibrium lies heavily in favor of the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. stackexchange.comoregonstate.edu
In the case of the 4-methylcyclohexanone/4-Methylcyclohex-1-en-1-ol pair, the equilibrium overwhelmingly favors the keto form, 4-methylcyclohexanone. khanacademy.orgyoutube.com It is estimated that for cyclohexanone, only a very small fraction (about one in a million) exists as the enol tautomer at any given moment under neutral conditions. youtube.com Despite its low concentration, the enol form is highly reactive and plays a crucial role as a nucleophilic intermediate in many reactions. masterorganicchemistry.com
Table 3: Equilibrium of Keto-Enol Tautomerism
| Tautomer | Structure | Relative Stability | Approximate Equilibrium Concentration |
|---|---|---|---|
| Keto Form (4-Methylcyclohexanone) | CH₃C₆H₉(=O) | More Stable | >99.9% |
| Enol Form (this compound) | CH₃C₆H₉(OH) | Less Stable | <0.1% |
Acid-Catalyzed Tautomerization Mechanisms
The interconversion between the keto and enol forms is typically slow but can be significantly accelerated by the presence of an acid or a base catalyst. oregonstate.edu
Under acidic conditions, the tautomerization from the enol to the keto form begins with the protonation of the alkene double bond. masterorganicchemistry.com The pi electrons of the double bond act as a nucleophile, attacking a proton (H⁺) from the acid catalyst. This proton adds to the carbon atom at the 2-position, leading to the formation of a resonance-stabilized carbocation, which can be viewed as a protonated ketone. oregonstate.edu In the final step, a weak base (such as water) removes the proton from the oxygen atom, yielding the neutral ketone, 4-methylcyclohexanone, and regenerating the acid catalyst. masterorganicchemistry.com
The reverse process, the acid-catalyzed formation of the enol from the ketone, involves the initial protonation of the carbonyl oxygen. This is followed by the removal of an alpha-hydrogen by a weak base, leading to the formation of the enol. oregonstate.edu
Base-Catalyzed Tautomerization Mechanisms
The presence of a base can induce the tautomerization of this compound, an allylic alcohol, to its corresponding ketone, 4-methylcyclohexanone. This transformation is a classic example of keto-enol tautomerization, although in this case, it is more accurately described as an alcohol-ketone tautomerization. The mechanism is initiated by the deprotonation of the hydroxyl group by a base, forming an alkoxide intermediate.
A proposed mechanistic pathway is outlined below:
Deprotonation: The base removes the proton from the hydroxyl group of this compound, forming the corresponding alkoxide.
-Proton Shift: The negative charge on the oxygen facilitates the removal of a proton from the carbon atom adjacent to the double bond, leading to a resonance-stabilized enolate ion.
Protonation: The enolate ion is then protonated at the alpha-carbon, resulting in the formation of 4-methylcyclohexanone.
This base-catalyzed process is a fundamental reaction of allylic alcohols and highlights the lability of the hydroxyl proton and the ability of the double bond to participate in charge delocalization.
Racemization Phenomena through Tautomeric Equilibria
This compound is a chiral molecule due to the stereocenter at C4. Racemization, the process of converting an enantiomerically enriched sample into a mixture of equal parts of both enantiomers, can occur through mechanisms that involve the temporary loss of chirality. In the context of this compound, tautomeric equilibria can serve as a pathway for racemization.
While the base-catalyzed tautomerization described above leads to the formation of a ketone, acid-catalyzed conditions can also facilitate isomerization and racemization. Under acidic conditions, protonation of the hydroxyl group followed by the loss of water can generate a resonance-stabilized allylic cation. This cation is planar and achiral. Subsequent attack by a nucleophile, such as water, can occur from either face of the planar intermediate, leading to a racemic mixture of the starting alcohol.
The racemization process can be summarized as follows:
Protonation: The hydroxyl group is protonated by an acid catalyst.
Formation of a Carbocation: Loss of a water molecule leads to the formation of a planar, achiral allylic carbocation.
Nucleophilic Attack: Water can attack the carbocation from either side with equal probability.
Deprotonation: Loss of a proton regenerates the alcohol, but as a racemic mixture.
It is this formation of a symmetric intermediate that allows for the loss of stereochemical information and results in racemization.
Rearrangement Reactions Involving the Cyclohexenol (B1201834) Scaffold
The cyclohexenol scaffold of this compound is susceptible to various rearrangement reactions, particularly under conditions that favor the formation of reactive intermediates such as carbocations or through concerted pericyclic processes.
One notable rearrangement is the Claisen rearrangement , which can occur if the hydroxyl group is first converted into a vinyl ether. The reaction of this compound with a vinyl ether in the presence of an acid catalyst would form an intermediate allyl vinyl ether. Upon heating, this intermediate can undergo a-sigmatropic rearrangement to yield a γ,δ-unsaturated aldehyde or ketone. This reaction is a powerful tool for carbon-carbon bond formation.
Under strongly acidic conditions, the formation of an allylic cation can also lead to skeletal rearrangements. While less common for a simple methyl-substituted cyclohexenol, in more complex systems, such rearrangements can be prominent. The stability of the carbocation intermediates and the potential for 1,2-hydride or 1,2-alkyl shifts would dictate the outcome of such reactions.
Reaction Kinetics and Thermodynamic Considerations
The rates of the reactions involving this compound are influenced by several factors, including the nature of the catalyst, the solvent, and the temperature. For instance, the base-catalyzed tautomerization is expected to follow second-order kinetics, being dependent on the concentrations of both the alcohol and the base.
The Claisen rearrangement of the corresponding allyl vinyl ether is a well-studied pericyclic reaction that typically exhibits first-order kinetics. The reaction rate is sensitive to solvent polarity, with polar solvents often accelerating the rearrangement.
Thermodynamically, the tautomerization of this compound to 4-methylcyclohexanone is a favorable process. The ketone is generally more stable than the corresponding enol or allylic alcohol due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond.
Kinetic isotope effect (KIE) studies on analogous allylic alcohols have been used to elucidate reaction mechanisms. For example, the replacement of hydrogen with deuterium (B1214612) at specific positions can alter the reaction rate, providing insight into which bonds are broken in the rate-determining step.
| Reaction Type | Typical Kinetics | Influencing Factors | Thermodynamic Favorability |
| Base-Catalyzed Tautomerization | Second-Order | Base Strength, Solvent | Favorable (Ketone is more stable) |
| Acid-Catalyzed Racemization | Dependent on carbocation formation rate | Acid Strength, Solvent Polarity | Equilibrium process |
| Claisen Rearrangement (of vinyl ether) | First-Order | Temperature, Solvent Polarity | Generally favorable |
Structure-Reactivity Relationships and Electronic Effects
The reactivity of this compound is intrinsically linked to its structure. The presence of the methyl group at the C4 position influences the stability of reactive intermediates and the stereochemical outcome of reactions.
In reactions involving the formation of a carbocation at the C1 position, the methyl group at C4 can exert a modest inductive effect, slightly stabilizing the positive charge. However, its primary influence is steric. The methyl group can direct incoming nucleophiles to the opposite face of the ring, leading to a degree of stereocontrol in addition reactions to the double bond or in nucleophilic attack on a carbocation intermediate.
The electronic nature of the allylic alcohol system is crucial to its reactivity. The π-electrons of the double bond can stabilize an adjacent positive charge through resonance, making the formation of an allylic cation more favorable than that of a simple secondary carbocation. This delocalization of charge is a key factor in the racemization and rearrangement reactions discussed earlier.
Furthermore, the hydroxyl group itself plays a significant electronic role. Its ability to be protonated or deprotonated initiates many of the reactions of this compound. In its alkoxide form, it is a strong electron-donating group, facilitating the-proton shift in tautomerization.
Computational Chemistry and Theoretical Investigations of 4 Methylcyclohex 1 En 1 Ol
Quantum Mechanical Studies of Electronic Structure
Quantum mechanical calculations are pivotal in elucidating the electronic landscape of 4-methylcyclohex-1-en-1-ol. These studies, often employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution and molecular orbitals. The presence of the hydroxyl (-OH) group and the methyl (-CH3) group, along with the carbon-carbon double bond, dictates the molecule's electronic characteristics.
The hydroxyl group, being electron-withdrawing, and the methyl group, being electron-donating, create a distinct electronic environment within the cyclohexene (B86901) ring. Theoretical models can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's reactivity and its potential behavior in chemical reactions.
In analogous systems, such as cyano-substituted thiophenes, theoretical studies have shown that the position of substituent groups significantly influences excitation energies and oscillator strengths. nih.gov Applying these principles, the location of the methyl and hydroxyl groups on the cyclohexene ring of this compound is expected to have a pronounced effect on its electronic absorption spectra. nih.gov
Conformational Analysis and Energy Minima
The non-planar nature of the cyclohexene ring in this compound gives rise to various conformations. Computational conformational analysis is employed to identify the most stable three-dimensional arrangements of the molecule, known as energy minima. These stable conformations are typically variations of the chair, boat, and twist-boat forms, familiar in cyclohexane (B81311) systems.
For substituted cyclohexanes, there is a well-established energetic preference for substituents to occupy equatorial positions to minimize steric hindrance. pharmacy180.com In the case of this compound, both the methyl and hydroxyl groups will have a propensity to adopt equatorial or pseudo-equatorial positions to achieve greater stability. Computational models can quantify the energy differences between various conformations, predicting the most likely structures to be observed experimentally. For instance, in trans-4-methylcyclohexanol, the diequatorial substituted chair form is predicted to be significantly more stable than the diaxial form. pharmacy180.com
The following table illustrates the preferred positioning of substituents in cyclohexene-like rings to minimize steric strain.
| Substituent | Preferred Position | Reason for Preference |
| Methyl Group | Equatorial | Minimizes 1,3-diaxial interactions |
| Hydroxyl Group | Equatorial | Reduces steric hindrance with axial hydrogens |
Theoretical studies on allylic and benzylic radicals have demonstrated that hyperconjugation significantly impacts their stability. nih.govresearchgate.net In this compound, the alignment of the C-H bonds of the methyl group with the plane of the double bond will influence the degree of hyperconjugative stabilization. Computational methods can model these orbital interactions and quantify their contribution to the relative energies of different conformers. The stability gained from hyperconjugation can sometimes be a determining factor in the molecule's preferred shape.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides powerful tools for modeling the pathways of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, chemists can identify the most likely mechanism, including the structures of any intermediates and transition states.
For allylic alcohols, a common reaction is palladium-catalyzed amination. DFT calculations on such reactions have been used to elucidate the mechanistic pathway and identify the rate-determining step. mdpi.com Similar computational approaches could be applied to reactions of this compound to predict its reactivity and the stereochemical outcomes of reactions.
Transition state analysis is a key component of reaction pathway modeling. The transition state represents the highest energy point along the reaction coordinate and its structure provides crucial information about the reaction mechanism. mdpi.com For instance, in base-promoted isomerizations of similar allylic alcohols, the transition state geometry has been calculated to understand the energetics of the proton shift. beilstein-journals.org Computational simulations can determine the energy barrier of a reaction, which is directly related to the reaction rate.
Spectroscopic Property Prediction and Correlation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict the chemical shifts of carbon-13 and proton nuclei with a high degree of accuracy. nih.govnih.gov
These theoretical predictions are invaluable for interpreting experimental NMR spectra and for confirming the structure of a molecule. By comparing the calculated chemical shifts with the experimental values, chemists can confidently assign the signals in the spectrum to specific atoms in the molecule. For complex molecules, where spectral overlap can be an issue, computational predictions can be an essential tool for accurate structure elucidation. nih.gov Machine learning techniques are also being integrated with DFT to enhance the speed and accuracy of NMR spectral predictions. d-nb.info
The table below shows a hypothetical comparison of experimental versus DFT-predicted 13C NMR chemical shifts for a similar cyclic alcohol, illustrating the typical level of agreement.
| Carbon Atom | Experimental Chemical Shift (ppm) | DFT Predicted Chemical Shift (ppm) |
| C1 | 68.5 | 69.2 |
| C2 | 35.1 | 35.8 |
| C3 | 31.8 | 32.5 |
| C4 | 41.2 | 41.9 |
Applications of 4 Methylcyclohex 1 En 1 Ol in Complex Molecule Synthesis
Application in Polymer Chemistry and Material Science
While not a common monomer itself, the 4-methylcyclohexene (B165706) scaffold can be incorporated into larger polymer structures to modify their properties. The rigidity and chemical functionality of the cyclic structure can impart unique thermal and mechanical characteristics to materials.
Research has shown that derivatives of 1-methylcyclohexene, a structural isomer, can be used to create advanced polymers. For example, a monomer named 4,5-bis(4-fluorobenzoyl)-1-methylcyclohexene has been synthesized and used in a polycondensation reaction with bisphenol A (BPA) to produce a high-molecular-weight poly(ether ketone ketone) (PEKK). researchgate.net This resulting polymer is highly soluble in common organic solvents, has a glass transition temperature of 182°C, and can be cast into flexible, strong films with good thermal stability. researchgate.net The incorporation of the cyclohexene (B86901) ring into the polymer backbone is a key factor in achieving these desirable material properties. Such polymers are valuable in applications requiring high performance and durability.
Development of Novel Derivatives with Modified Reactivity
The chemical versatility of the 4-methylcyclohexenol core allows for the development of a wide range of novel derivatives with tailored reactivity for specific synthetic goals. By modifying the existing functional groups or introducing new ones, chemists can fine-tune the electronic and steric properties of the molecule.
One approach involves targeting the double bond. As previously mentioned, the synthesis of 4,5-bis(4-fluorobenzoyl)-1-methylcyclohexene introduces two bulky, electron-withdrawing benzoyl groups onto the ring. researchgate.net This modification significantly alters the reactivity of the double bond and provides new handles for further chemical transformations, such as the aforementioned polymerization.
Another strategy focuses on creating libraries of related compounds for biological screening. The development of multicomponent reactions provides an efficient pathway to synthesize diverse derivatives from a common starting material. mdpi.commdpi.com For instance, the core structure can be functionalized to participate in reactions that build complex heterocyclic systems, which are frequently found in bioactive molecules. The synthesis of analgesic 4-amino-4-arylcyclohexanones is a prime example where the introduction of an amino group and an aryl group at the 4-position creates a new class of compounds with specific pharmacological activity. nih.gov
Advanced Analytical Methodologies for Detection and Quantification in Research Contexts
Chromatographic Quantification Strategies (e.g., Internal Standard Methods)
Chromatographic techniques are powerful for separating components of a mixture, allowing for their individual quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods for the analysis of volatile and semi-volatile organic compounds like 4-Methylcyclohex-1-en-1-ol. srce.hrmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds. impactfactor.org In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. For quantification, specific ions of the target analyte are monitored. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile or thermally sensitive compounds. mdpi.com The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. For a compound like this compound, a UV detector is commonly used. mdpi.comnih.gov
Internal Standard Methods: To improve the precision and accuracy of chromatographic quantification, an internal standard (IS) is often used. An IS is a compound that is chemically similar to the analyte but is not present in the sample. A known amount of the IS is added to all standards and samples. The quantification is then based on the ratio of the peak area of the analyte to the peak area of the IS. This approach corrects for variations in injection volume and potential sample loss during preparation. mdpi.com
For the analysis of this compound, a suitable internal standard would be a cyclic alcohol or a terpene with a similar retention time and response factor that is not naturally present in the samples being analyzed.
Method Validation and Robustness for Academic Research
Method validation is a critical process in academic research to ensure that an analytical method is suitable for its intended purpose. environics.comnih.gov It involves a series of experiments to evaluate the method's performance characteristics. environics.com Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.com
Key Validation Parameters:
Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix. nih.govenvironics.com
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte in a given range. This is typically evaluated by a correlation coefficient (r²) of ≥ 0.99. mdpi.comenvironics.com
Accuracy: The closeness of the measured value to the true value. It is often assessed through recovery studies in a spiked matrix. mdpi.comenvironics.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). mdpi.comenvironics.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. mdpi.comenvironics.com
Representative Method Validation Data:
Table 1: Representative GC-MS Method Validation Parameters for a Terpene Alcohol
| Parameter | Typical Value |
|---|---|
| Linearity Range (µg/mL) | 0.1 - 10.0 |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Accuracy (Recovery %) | 80 - 115% |
| Intra-day Precision (RSD %) | ≤ 12% |
| Inter-day Precision (RSD %) | ≤ 11% |
| LOD (µg/mL) | 0.05 |
Data is representative and based on findings for similar compounds. srce.hr
Table 2: Representative HPLC-UV Method Validation Parameters for a Cyclic Unsaturated Alcohol
| Parameter | Typical Value |
|---|---|
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (RSD %) | < 2% |
| LOD (µg/mL) | 0.2 |
Data is representative and based on findings for similar compounds. researchgate.net
Robustness Testing: Robustness is evaluated by making small, deliberate changes to the method parameters and observing the effect on the results. chromatographyonline.com For a GC-MS method, these parameters might include:
Injector temperature
Oven temperature ramp rate
Carrier gas flow rate
Different batches of the chromatographic column
For an HPLC method, parameters to vary could include:
Mobile phase composition and pH
Column temperature
Flow rate
Detection wavelength
A method is considered robust if the results remain within acceptable limits despite these variations, ensuring its reliability for routine use in a research setting. chromatographyonline.com
Conclusion and Future Directions in 4 Methylcyclohex 1 En 1 Ol Research
Summary of Key Research Achievements
Direct and extensive research focused specifically on 4-Methylcyclohex-1-en-1-ol is not widely documented. Its existence is noted in chemical databases such as PubChem, but detailed experimental studies on its synthesis, characterization, and reactivity are limited. nih.gov However, the progress in the broader field of substituted cyclohexenol (B1201834) chemistry provides a foundation for understanding its potential. Key achievements in related areas include:
Synthesis of Cyclohexenol Scaffolds: Significant strides have been made in the synthesis of various substituted cyclohexenols and cyclohexenones, which serve as versatile building blocks in organic synthesis. For instance, methods for the asymmetric synthesis of (R)-cyclohex-2-enol and related chiral structures have been developed, highlighting the importance of these motifs as synthons for natural products. researchgate.net
Control of Regioselectivity: Research into the dehydration of 4-methylcyclohexanol (B52717) to form 4-methylcyclohexene (B165706) has provided insights into controlling elimination reactions and managing carbocation rearrangements, which would be a critical consideration in any synthesis or reaction involving this compound. ma.edu
Reactivity of Allylic Alcohols: The chemistry of allylic alcohols is a rich and well-studied field. Advances in transition metal-catalyzed reactions, such as benthamdirect.com-transpositions and allylic alkylations, provide a predictive framework for the potential transformations of this compound. rsc.orgacs.org
These parallel achievements provide the necessary tools and conceptual understanding to begin a focused investigation into the chemistry of this compound.
Unexplored Reactivity and Synthetic Challenges
The unique structure of this compound—a tertiary allylic alcohol integrated into a tetrasubstituted double bond—presents both intriguing possibilities for unexplored reactivity and formidable synthetic challenges.
Unexplored Reactivity: The reactivity of this compound is expected to be dominated by the interplay between its hydroxyl group and the sterically hindered alkene.
Directed Oxidations: The tertiary hydroxyl group could act as a directing group in stereoselective oxidations, such as epoxidations. Metal-catalyzed systems, which are known to coordinate with allylic alcohols, could lead to the formation of a single diastereomer of the corresponding epoxy alcohol. wikipedia.org
Rearrangement Reactions: The tertiary allylic nature of the alcohol makes it a prime candidate for acid-catalyzed rearrangements. Investigation into these pathways could yield insights into carbocation stability and migration preferences, potentially leading to the formation of isomeric ketones or other alkenols.
Allylic Isomerization: Metal-catalyzed benthamdirect.com-transposition could potentially isomerize this compound to its secondary alcohol counterpart, 4-methylcyclohex-2-en-1-ol, a transformation with potential applications in controlling regiochemical outcomes in subsequent reactions. rsc.org
Synthetic Challenges: The primary obstacle in studying this compound is its synthesis. The construction of a tetrasubstituted alkene with high regiochemical and stereochemical control is a well-known challenge in organic synthesis. nih.govresearchgate.netacs.org
Regiocontrol: Most synthetic routes that might target this structure could lead to a mixture of more stable isomers. For example, the acid-catalyzed dehydration of 1,4-dimethylcyclohexane-1,4-diol (B8821702) would likely favor the formation of exocyclic double bonds or conjugated systems.
Precursor Accessibility: A logical precursor, 4-methylcyclohexenone, would require selective oxidation of 4-methylcyclohexene, which itself can be challenging to perform without side reactions. Subsequent nucleophilic addition (e.g., by a methyl Grignard reagent) to the ketone might yield the desired product, but controlling the regioselectivity of the initial oxidation is key.
The following table outlines some potential, yet challenging, synthetic approaches.
| Precursor(s) | Reaction Type | Key Synthetic Challenges |
| 4-Methylcyclohexanone (B47639) | Enolate formation followed by selenenylation/oxidation or bromination/elimination; then Grignard addition | Poor regiocontrol in enone formation, leading to mixtures of α,β-unsaturated ketones. |
| 4-Methylcyclohex-1-en-1-one | 1,2-Addition of an organometallic reagent (e.g., MeLi, MeMgBr) | Synthesis of the starting enone is non-trivial; risk of 1,4-conjugate addition. |
| Toluene / Cyclohexadiene derivatives | Multi-step synthesis involving Birch reduction, oxidation, and alkylation | Long synthetic sequence; controlling regioselectivity at each step is difficult. researchgate.net |
Emerging Trends in Cyclohexenol Chemistry
The potential future research on this compound is framed by several emerging trends in the broader field of cyclohexenol and allylic alcohol chemistry. These trends highlight the growing demand for complex and functionally diverse molecular scaffolds.
Catalytic Asymmetric Synthesis: There is a continuous drive to develop new catalytic methods for the asymmetric synthesis of chiral molecules. rsc.org An enantioselective synthesis of this compound would create a valuable chiral building block containing a quaternary stereocenter, a feature prominent in many bioactive molecules.
Sustainable and Atom-Economical Reactions: Modern synthetic chemistry emphasizes sustainability. Research into using allylic alcohols as "traceless" activating groups or in atom-economical tandem reactions is expanding. nih.gov For example, nickel-catalyzed isomerization of allylic alcohols to enolates for subsequent aldol (B89426) reactions represents a highly efficient use of the starting material. nih.gov
Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes to perform highly selective transformations on complex molecules is a rapidly growing field. Unspecific Peroxygenases (UPOs), for instance, have shown promise in the divergent oxidation of allylic alcohols, offering a green alternative to traditional chemical oxidants. researchgate.net Such biocatalytic methods could be harnessed for the selective functionalization of this compound.
Allylic Alcohols as Versatile Intermediates: The role of allylic alcohols has expanded beyond simple functional group carriers. They are now recognized as versatile reagents that can act as precursors to aldehydes, ketones, or as partners in a variety of coupling reactions, significantly increasing their synthetic utility. benthamdirect.comresearchgate.net
Potential for Novel Academic Discoveries
The current lack of focused research on this compound means the area is ripe for novel academic discoveries. Future research efforts could be directed toward several promising areas:
Development of Novel Synthetic Methodologies: The primary academic challenge is to develop a robust, regioselective, and potentially asymmetric synthesis of this compound. Success in this area would not only provide access to the molecule for further study but would also represent a significant contribution to the synthesis of sterically hindered, tetrasubstituted alkenes. rsc.orgresearchgate.net
Mechanistic Investigations: The compound is an ideal substrate for studying fundamental reaction mechanisms. Detailed mechanistic studies of its acid-catalyzed rearrangements could provide valuable data on carbocation intermediates and stereoelectronic effects in elimination versus substitution pathways.
Probing Catalytic Cycles: Using this compound as a substrate in novel transition-metal-catalyzed reactions could help elucidate the steric and electronic limits of catalytic cycles. Its hindered nature would test the efficacy of catalysts designed for allylic functionalization.
Application as a Chiral Building Block: Should an asymmetric synthesis be achieved, the resulting chiral tertiary alcohol could serve as a unique starting material for the total synthesis of complex natural products. Its rigid cyclic framework and quaternary stereocenter offer a distinct structural starting point compared to more common acyclic or less substituted synthons.
Q & A
Q. What are the established synthesis routes for 4-methylcyclohex-1-en-1-ol, and how do stereochemical outcomes vary with different catalysts?
The synthesis of this compound typically involves acid-catalyzed cyclization or oxidation of substituted cyclohexene precursors. For example, oxidation of phenylcyclohexene derivatives in methanol can yield cyclohexenol analogs, with stereochemistry influenced by reaction conditions (e.g., protic vs. aprotic solvents) . Key steps include:
- Substrate preparation : Use of 4-chloro-1-phenyl-1-cyclohexene as a precursor for controlled oxidation.
- Catalyst selection : Transition-metal catalysts (e.g., Ru or Os) for stereoselective hydroxylation.
- Product isolation : Column chromatography or distillation to separate stereoisomers.
Data from microreactor studies suggest that reaction kinetics (e.g., temperature gradients) significantly affect enantiomeric excess .
Q. How is the structure of this compound validated, and what analytical methods are critical for distinguishing positional isomers?
Structural validation relies on:
- NMR spectroscopy : and NMR to confirm the position of the hydroxyl group and methyl substitution. For example, the double bond at C1-C2 shifts hydroxyl proton signals to δ 4.1–4.3 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) distinguishes between isomers like this compound and 3-methylcyclohex-1-en-1-ol by molecular fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. What physicochemical properties (e.g., logP, vapor pressure) are critical for experimental design involving this compound?
Advanced Research Questions
Q. How do computational methods (e.g., DFT) resolve contradictions in reaction mechanisms for this compound oxidation?
Conflicting experimental data on oxidation products (e.g., ketones vs. epoxides) are addressed via density functional theory (DFT) simulations:
- Transition-state analysis : Identifies whether hydroxylation proceeds via radical intermediates or concerted pathways.
- Solvent effects : Polarizable continuum models (PCM) predict solvent-dependent regioselectivity .
For example, DFT studies on cyclohexenol analogs reveal that electron-withdrawing substituents stabilize carbocation intermediates, favoring ketone formation .
Q. What methodologies are employed to analyze conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects) in studies of this compound derivatives?
- Dose-response assays : IC and MIC values are compared across cell lines (e.g., mammalian vs. bacterial) to differentiate target-specific effects.
- Metabolomic profiling : LC-MS/MS identifies metabolic byproducts that may explain cytotoxicity in eukaryotic systems .
- Structural-activity relationships (SAR) : Modifying the methyl or hydroxyl group position alters hydrogen-bonding capacity, impacting antimicrobial efficacy .
Q. How can microreactor technology optimize the scalability of this compound synthesis while maintaining stereochemical purity?
Microreactors enhance heat/mass transfer, critical for exothermic hydroxylation reactions:
- Flow rate control : Adjusting residence time minimizes side reactions (e.g., over-oxidation).
- In-line monitoring : Raman spectroscopy tracks enantiomeric ratios in real time .
- Case study : A continuous-flow setup for 4-chloro-1-phenyl-1-cyclohexene oxidation achieved 92% yield and >85% enantiomeric excess .
Q. What are the limitations of current spectroscopic techniques in characterizing this compound’s conformational dynamics?
- NMR limitations : Rapid ring-flipping in cyclohexenols averages axial/equatorial proton signals, obscuring conformational preferences. Low-temperature NMR (−90°C) or isotopic labeling (e.g., ) is required .
- IR spectroscopy : Overlapping O-H and C=C stretching bands (2800–3200 cm) complicate functional group analysis. FTIR with deuterated solvents mitigates this .
Data Contradiction and Resolution
Q. How do researchers reconcile discrepancies in reported CAS numbers and nomenclature for this compound analogs?
Ambiguities arise from stereochemical descriptors (e.g., cis/trans) and CAS registry variations (e.g., 29803-81-4 vs. 29803-82-5). Resolution strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
